molecular formula C14H18F3NO5S B8188809 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate

4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate

Cat. No.: B8188809
M. Wt: 369.36 g/mol
InChI Key: BEUBQOPNUMYERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a methanesulfonyl-phenyl group and a hydroxyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Reactor Setup: Large-scale reactors with precise temperature and pressure control.

    Continuous Monitoring: Real-time monitoring of reaction parameters to ensure consistency.

    Automated Purification: Use of automated filtration and crystallization systems to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate stands out due to its unique combination of a piperidine ring and methanesulfonyl-phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methylsulfonylphenyl)piperidin-4-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S.C2HF3O2/c1-17(15,16)11-4-2-10(3-5-11)12(14)6-8-13-9-7-12;3-2(4,5)1(6)7/h2-5,13-14H,6-9H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUBQOPNUMYERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2(CCNCC2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.